3-(1-Pyrrolidinyl)propiophenone hydrochloride, also known as Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 239.74 g/mol. This compound is characterized by its solid form, typically appearing as a pink powder, and has a density of 1.051 g/cm³. It exhibits a boiling point of 328.6ºC at 760 mmHg and a flash point of 122.2ºC .
The compound's structure includes a propiophenone moiety attached to a pyrrolidine group, which contributes to its unique chemical properties and potential biological activities.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or altered pharmacological profiles.
The synthesis of 3-(1-Pyrrolidinyl)propiophenone hydrochloride can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound while allowing for modifications to optimize yield and purity.
3-(1-Pyrrolidinyl)propiophenone hydrochloride finds applications in various fields:
Interaction studies involving 3-(1-Pyrrolidinyl)propiophenone hydrochloride focus on its binding affinity and activity at various neurotransmitter receptors. Preliminary findings suggest interactions with:
Further research is necessary to elucidate the full spectrum of interactions and their implications for pharmacological applications.
Several compounds share structural similarities with 3-(1-Pyrrolidinyl)propiophenone hydrochloride. These include:
Compound Name | CAS Number | Key Features |
---|---|---|
Propiophenone | 93-55-0 | Simple ketone; used in organic synthesis |
Pyrrolidinopropiophenone | 1451-82-7 | Stimulant effects; lacks hydrochloride form |
Naphthylpropanolamine | 82657-04-3 | Related structure; different pharmacological profile |
The uniqueness of 3-(1-Pyrrolidinyl)propiophenone hydrochloride lies in its specific combination of structural elements that confer distinct biological activities and potential therapeutic applications, setting it apart from these similar compounds.
The alkylation of propiophenone derivatives remains foundational in cathinone analog synthesis. Classical N-alkylation strategies typically involve the reaction of propiophenone precursors with pyrrolidine under basic conditions, followed by hydrochloride salt formation. A key structural feature of these compounds—the β-ketone group—predisposes them to nucleophilic attack at the α-carbon, facilitating nitrogenous substituent incorporation.
In one documented approach, α-bromopropiophenone serves as an intermediate, synthesized via bromination of propiophenone in aqueous sodium chloride suspensions at 50–60°C. This method eliminates organic solvents, with hydrogen bromide byproducts displaced into the aqueous phase, simplifying purification. The resultant α-bromopropiophenone reacts with pyrrolidine to yield 3-(1-pyrrolidinyl)propiophenone, which is subsequently treated with hydrochloric acid to form the hydrochloride salt. Yield optimization in this route depends critically on bromine stoichiometry and temperature control, with excess bromine leading to di-substitution byproducts.
Comparative studies of alkylation agents reveal that longer N-alkyl chains increase lipophilicity, altering crystallization dynamics during hydrochloride salt formation. For instance, N-propyl substitutions require chilled ethanol for optimal salt precipitation, whereas methyl analogs crystallize readily at room temperature. These observations underscore the need for tailored workup protocols in traditional alkylation syntheses.
While microwave-assisted synthesis of 3-(1-pyrrolidinyl)propiophenone derivatives remains underdeveloped in the literature, principles from related ketone alkylation systems suggest potential applications. Hydrogen borrowing methodologies, which employ alcohols as alkylating agents via sequential oxidation-condensation-reduction cycles, could benefit from microwave irradiation to accelerate reaction kinetics.
In conventional thermal hydrogen borrowing, acetophenone derivatives undergo α-alkylation with alcohols over 12–24 hours at 80–180°C. Microwave dielectric heating might reduce these durations to minutes while improving yields by minimizing thermal decomposition. Preliminary experiments with model systems, such as the alkylation of 4-methoxyacetophenone with heptanol, demonstrate 20–30% yield improvements under microwave conditions compared to oil-bath heating. However, scale-up challenges persist, particularly in maintaining homogeneous microwave absorption across large reaction volumes.
Recent advances in solvent-free chemistry offer promising routes for 3-(1-pyrrolidinyl)propiophenone hydrochloride production. The bromination of propiophenone in saturated aqueous salt solutions exemplifies this paradigm, achieving near-quantitative yields of α-bromopropiophenone without organic solvents. Sodium chloride or potassium chloride solutions provide dual functions: maintaining propiophenone suspension and sequestering hydrogen bromide byproducts via salt metathesis.
Hydrogen borrowing alkylation further supports solvent-free synthesis. Catalytic systems employing iridium or ruthenium complexes enable direct coupling of ketones with alcohols at room temperature, generating water as the sole byproduct. For instance, the reaction of acetophenone with functionalized alcohols like 3-(aminomethyl)oxetane proceeds in 78% yield under anaerobic conditions, with subsequent HCl treatment yielding crystalline hydrochloride salts. These methods eliminate distillation-intensive solvent recovery, aligning with green chemistry principles.
Enantioselective synthesis of 3-(1-pyrrolidinyl)propiophenone derivatives necessitates chiral catalytic systems. Transition metal catalysts with phosphine ligands have shown moderate success in inducing asymmetry during the alkylation step. For example, palladium-catalyzed asymmetric α-alkylation of propiophenone derivatives with pyrrolidine achieves enantiomeric excesses (ee) up to 82% when using (R)-BINAP ligands.
Recent breakthroughs in hydrogen borrowing catalysis demonstrate broader functional group tolerance. Iridium-based catalysts modified with bulky N-heterocyclic carbene ligands facilitate the coupling of electron-deficient ketones with secondary alcohols at 40°C, preserving stereochemical integrity. These systems tolerate heterocyclic substituents—a critical advantage given the prevalence of pyrrolidine in target molecules. Post-reaction derivatization, such as cleavage of the Ph* group with HCl in hexafluoroisopropanol, enables direct conversion to enantiomerically pure hydrochloride salts.
Purification of 3-(1-pyrrolidinyl)propiophenone hydrochloride presents unique challenges due to the hygroscopic nature of tertiary amine hydrochlorides and their propensity for solvate formation. Crystallization optimization studies reveal that ethanol-water mixtures (3:1 v/v) provide optimal solubility differentials, yielding salts with >99% purity by HPLC. However, residual sodium chloride from aqueous-phase syntheses often contaminates products, necessitating repeated washings with cold diethyl ether.
Metabolic profiling of related compounds, such as α-PHP hydrochloride, informs purification strategy development. Liquid chromatography–tandem mass spectrometry analyses identify β-keto-reduced alcoholic metabolites as major impurities, necessitating gradient elution protocols during final purification. Advanced techniques like countercurrent chromatography show promise in resolving closely related hydrochlorides, with separation efficiencies exceeding 95% for diastereomeric pairs.
Table 1: Comparative Analysis of Synthetic Methodologies
Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Aqueous Bromination | 50°C, NaBr/H2O | 95 | 98 | Solvent-free |
Hydrogen Borrowing | RT, Ir catalyst | 87 | 99 | Functional group tolerance |
Microwave Alkylation | 100°C, 300W | 78 | 97 | Reduced reaction time |
Chiral Catalysis | 40°C, Pd/(R)-BINAP | 82 | 98 | 82% ee |
The steric properties of N-alkyl substituents on the pyrrolidine ring system significantly influence dopamine transporter inhibition potency [14] [15] [16]. Systematic studies of N-alkylated analogues demonstrate that increasing the steric bulk of amine substituents progressively converts dopamine transporter substrates to non-transported inhibitors [14] [15].
The relationship between N-alkyl chain length and dopamine transporter activity follows a predictable pattern [14] [15]. N-methyl substitution typically maintains substrate activity at dopamine transporters, while N-ethyl substitution reduces substrate efficacy to approximately 60% of maximal release [15]. Further extension to N-propyl and N-butyl substituents eliminates substrate activity entirely, converting compounds to pure uptake inhibitors with less than 30% releasing efficacy [15].
Steric hindrance mechanisms involve direct spatial conflicts between bulky N-alkyl groups and amino acid residues lining the dopamine transporter binding site [16] [5]. The dopamine transporter binding pocket accommodates small N-alkyl substituents but experiences increasing steric clashes as substituent size increases beyond the N-methyl group [5]. These steric interactions alter the binding mode and reduce the compound's ability to trigger conformational changes necessary for substrate transport [14] [15].
Quantitative structure-activity relationship analyses reveal specific steric parameters that correlate with dopamine transporter inhibition potency [16] [11]. A-values, which measure the steric bulk of substituents based on cyclohexane chair conformations, provide predictive measures for dopamine transporter activity [16]. Substituents with A-values greater than 2.0 typically eliminate substrate activity at dopamine transporters while maintaining inhibitory properties [16].
The following table summarizes the steric effects of N-alkyl substituents on dopamine transporter function [14] [15]:
N-Alkyl Substituent | A-Value | DAT IC50 (μM) | Substrate Activity (%) | Inhibitor Activity |
---|---|---|---|---|
N-Methyl | 1.74 | 0.5-1.0 | 100 | Moderate |
N-Ethyl | 1.75 | 2.0-3.0 | 60 | Enhanced |
N-Propyl | 2.15 | 5.0-8.0 | <30 | High |
N-Butyl | >4.0 | 10-15 | 0 | High |
Molecular modeling studies confirm that N-alkyl substituents beyond methyl create unfavorable steric interactions with specific dopamine transporter residues, particularly those in transmembrane domains 1, 3, 6, and 8 [17] [5]. These interactions prevent the conformational changes required for substrate translocation while preserving the inhibitory binding mode [17] [13].
The hydrogen bonding capacity of propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride plays a crucial role in determining selectivity between dopamine and serotonin transporters [18] [19] [20]. The compound's limited hydrogen bonding potential contributes to its preferential binding to dopamine transporters over serotonin transporters [11] [18].
Serotonin transporter selectivity correlates strongly with the presence of hydrogen bond acceptor groups, particularly methylenedioxy substituents and hydroxyl groups [11] [18]. Compounds lacking these hydrogen bonding moieties, such as propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride, demonstrate reduced serotonin transporter affinity [11] [19]. The serotonin transporter binding site contains specific residues that form stabilizing hydrogen bonds with appropriately positioned acceptor groups [18] [20].
Comparative analysis of structurally related cathinones reveals that hydrogen bonding capacity directly influences transporter selectivity patterns [11] [19]. Methylenedioxy-substituted analogues show enhanced serotonin transporter binding due to hydrogen bonding interactions between the methylenedioxy oxygen atoms and serine or threonine residues in the serotonin transporter binding site [11] [18]. In contrast, compounds lacking hydrogen bond acceptors, including propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride, maintain selectivity for dopamine transporters [11] [19].
Molecular docking studies demonstrate specific hydrogen bonding interactions that determine transporter selectivity [18] [20] [21]. In serotonin transporter complexes, hydrogen bonds form between ligand acceptor groups and residues including Arginine 104, which stabilizes binding through electrostatic interactions [20]. The absence of suitable hydrogen bond acceptors in propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride reduces these stabilizing interactions and decreases serotonin transporter affinity [18] [19].
The relationship between hydrogen bonding capacity and selectivity is quantified through computational analyses of molecular electrostatic potential surfaces [21] [13]. Compounds with negative electrostatic potential regions corresponding to hydrogen bond acceptors show enhanced serotonin transporter binding, while compounds with predominantly positive or neutral surfaces demonstrate dopamine transporter preference [21].
Experimental validation of hydrogen bonding effects comes from systematic methylation studies [18] [19]. Blocking hydrogen bond acceptor sites through methylation consistently reduces serotonin transporter affinity while maintaining dopamine transporter activity [19]. These findings confirm that hydrogen bonding capacity serves as a primary determinant of transporter selectivity for pyrrolidine-containing cathinones [18] [19].
Molecular dynamics simulations provide detailed insights into the binding modes and interaction dynamics of propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride with monoamine transporters [22] [23] [17]. These computational studies reveal atomic-level details of protein-ligand interactions that explain experimental binding data and selectivity patterns [22] [17] [13].
Simulation studies demonstrate that pyrrolidine-containing cathinones adopt preferred binding conformations with the carbonyl group oriented toward transmembrane helix 6 in dopamine transporters [13]. This orientation maximizes favorable electrostatic interactions between the ketone oxygen and positively charged residues while positioning the pyrrolidine ring for optimal hydrophobic contacts [17] [13]. The binding mode remains stable throughout extended simulation periods, indicating thermodynamic favorability [22] [13].
Comparative simulations between dopamine and serotonin transporters reveal key differences in binding site architecture that explain selectivity patterns [18] [13]. The dopamine transporter binding site contains Valine 152, which provides additional space for pyrrolidine ring accommodation compared to the bulkier Isoleucine 172 in serotonin transporters [13]. This spatial difference allows more favorable binding of unsubstituted pyrrolidine cathinones to dopamine transporters [13].
Free energy calculations confirm that the primary substrate binding site represents the thermodynamically preferred binding location for propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride [22] [13]. Binding free energies calculated through molecular dynamics simulations correlate well with experimental IC50 values, validating the computational models [17] [13]. The calculations reveal binding free energies of approximately -8 to -9 kcal/mol for dopamine transporter interactions [17].
Protein-ligand interaction profiles from molecular dynamics simulations identify specific residues critical for binding [17] [21] [13]. Key interactions include hydrogen bonding between the protonated pyrrolidine nitrogen and Phenylalanine 320, hydrophobic contacts between the phenyl ring and aromatic residues, and electrostatic interactions involving the carbonyl group [17] [13]. These interactions remain stable throughout simulation trajectories, supporting the proposed binding mode [22] [13].
Molecular dynamics studies also reveal conformational flexibility within the transporter binding sites [22] [23]. The simulations capture side chain movements and local structural rearrangements that occur upon ligand binding [22]. These dynamic effects contribute to binding selectivity by accommodating specific ligand geometries more favorably in dopamine transporters compared to serotonin transporters [23] [13].
Quantitative structure-activity relationship models for propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride and related compounds incorporate multiple molecular descriptors to predict psychostimulant potency [24] [25] [26]. These computational models identify key structural features that correlate with dopamine transporter binding affinity and behavioral effects [25] [21].
Successful quantitative structure-activity relationship models for pyrrolidine cathinones achieve correlation coefficients exceeding 0.80 for training sets and maintain predictive accuracy above 0.75 for external validation sets [24] [25]. The models incorporate molecular descriptors including polarizability, electron affinity, ionization potential, chemical hardness, and molecular electrostatic potential parameters [25] [21]. These quantum mechanical descriptors effectively capture the electronic properties that determine transporter interactions [21].
Key molecular descriptors identified through quantitative structure-activity relationship analysis include [25] [21]:
Descriptor Category | Specific Parameters | Contribution to Activity |
---|---|---|
Electronic Properties | Polarizability, Electron Affinity | High positive correlation |
Geometric Features | Molecular Volume, Surface Area | Moderate positive correlation |
Hydrophobic Parameters | LogP, Hydrophobic Surface Area | Moderate positive correlation |
Electrostatic Properties | Molecular Electrostatic Potential | High negative correlation |
Machine learning approaches enhance quantitative structure-activity relationship model performance by capturing non-linear relationships between molecular descriptors and biological activity [25] [26]. Random forest and support vector machine algorithms demonstrate superior predictive accuracy compared to traditional linear regression methods [25]. These advanced models identify complex descriptor interactions that contribute to psychostimulant potency [25] [26].
Pharmacophore modeling complements quantitative structure-activity relationship studies by identifying essential structural features for dopamine transporter binding [24] [26] [21]. The pharmacophore for pyrrolidine cathinones includes a protonatable nitrogen atom, an aromatic ring system, and specific geometric constraints that optimize transporter interactions [21]. Distance relationships between these features correlate with binding affinity and selectivity patterns [24] [21].
Validation of quantitative structure-activity relationship models involves testing predictions against independent experimental data sets [25] [26]. Models trained on pyrrolidine cathinone binding data successfully predict the activity of novel analogues, confirming their utility for compound optimization [25]. The models identify structural modifications that enhance dopamine transporter selectivity while reducing serotonin transporter affinity [25] [21].
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